Calcein tetraethyl ester
Overview
Description
Calcein tetraethyl ester is a fluorescent dye used in biology. It can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells1234.
Synthesis Analysis
Calcein tetraethyl ester is an intermediate in the synthesis of the fluorescent probe calcein AM1. The synthesis route of calcein starts from fluorescein5.
Molecular Structure Analysis
The molecular formula of Calcein tetraethyl ester is C38H42N2O131. The formal name is N,N′- [ (3′,6′-dihydroxy-3-oxospiro [isobenzofuran-1 (3H),9′- [9H]xanthene]-4′,5′-diyl)bis(methylene)]bis[N- (2-ethoxy-2-oxoethyl)-glycine, 1,1′-diethyl ester1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Calcein tetraethyl ester.Physical And Chemical Properties Analysis
The molecular weight of Calcein tetraethyl ester is 734.75 g/mol17. It is a crystalline solid1. Its solubility in DMSO is 1 mg/ml and in DMSO:PBS (pH 7.2) (1:1) is 0.5 mg/ml1.
Scientific Research Applications
Calcein-AM is often used to assay the intracellular 'labile iron pool' (LIP). It has been shown that while Calcein-AM method does capture cytosolic low-mass iron, it does not significantly capture lysosomal low-mass iron, thus underestimating the total cellular labile iron (Tenopoulou et al., 2007).
Calcein-AM acts as a detector of intracellular oxidative activity. It is sensitive to oxidation, which makes it a useful tool for real-time imaging in confocal microscopy, especially for detecting changes in the intracellular redox state (Uggeri et al., 2000).
It has shown cytotoxic activity against various human tumor cell lines at relatively low concentrations, indicating its potential as an anticancer compound. This cytotoxicity is due to its ability to induce a concentration-dependent decrease in survival index of tumor cells (Jonsson et al., 1996).
Calcein-AM can induce apoptosis in human lymphoma cells. It causes rapid inhibition of DNA and protein synthesis, decreases mitochondrial membrane potential, and increases caspase-3 activity (Liminga et al., 2000).
Its reliability for viability assessment varies across different types of cells. For instance, while it shows good correlation with staining and viability in protozoans, it is less reliable for yeast and bacterial cells (Kaneshiro et al., 1993).
Calcein-AM can be used to monitor the mitochondrial permeability transition pore (MTP) opening in intact cells, which is relevant for studies on mitochondrial function and dysfunction (Petronilli et al., 1999).
It serves as a useful tool in studies involving the multidrug transporter. Calcein accumulation can be used as a rapid and sensitive assay to study P-glycoprotein function (Holló et al., 1994).
The mechanism underlying Calcein-AM induced cytotoxicity might be related to its interference with both mitochondrial and nuclear DNA (Liminga et al., 1999).
Safety And Hazards
The safety data sheet suggests that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure). It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection8.
Future Directions
Calcein tetraethyl ester has become a popular and straightforward method for studying endosomal escape, one of the most important intracellular processes regarding the cellular uptake of biologicals5. This review encourages further research groups to take advantage of the calcein release assay for their own purposes and help to create a database for more efficient cross-correlations between nanocarriers5.
properties
IUPAC Name |
ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKMLDYACNCHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcein tetraethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.